Aprocitentan

Descripción

Propiedades

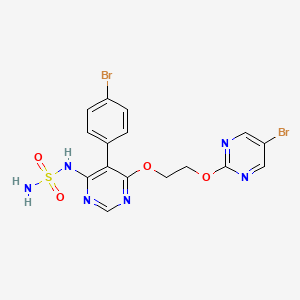

IUPAC Name |

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKULOVKANLVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103522-45-7 | |

| Record name | Aprocitentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprocitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APROCITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aprocitentan's Mechanism of Action: A Technical Guide to its Antagonism of ETA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprocitentan is a potent, orally active dual endothelin receptor antagonist (ERA) that inhibits the binding of endothelin-1 (ET-1) to both the endothelin type A (ETA) and type B (ETB) receptors.[1][2][3][4] This antagonism forms the basis of its therapeutic effect in managing conditions such as resistant hypertension.[5] This technical guide provides an in-depth exploration of this compound's mechanism of action, with a primary focus on its interaction with the ETA receptor. It includes a summary of its binding and functional potencies, detailed overviews of key experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

The Endothelin System and the Role of ETA Receptors

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, exerts its effects by binding to two main receptor subtypes: ETA and ETB.

ETA receptors are predominantly located on vascular smooth muscle cells. Upon activation by ET-1, they mediate vasoconstriction and cell proliferation, contributing to increases in blood pressure and vascular remodeling. The signaling cascade initiated by ET-1 binding to ETA receptors is a critical pathway in the pathophysiology of hypertension.

This compound's Molecular Interaction with ETA Receptors

This compound functions as a competitive antagonist at both ETA and ETB receptors, with a higher affinity for the ETA subtype. By occupying the receptor's binding site, this compound prevents ET-1 from binding and initiating the downstream signaling that leads to vasoconstriction.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its interaction with ETA and ETB receptors.

Table 1: this compound Binding Affinity at Endothelin Receptors

| Receptor Subtype | Assay Type | Ligand | Cell Line | Parameter | Value (nM) |

| Human ETA | Radioligand Displacement | [125I]-ET-1 | CHO cells | IC50 | 3.4 ± 0.4 |

| Human ETB | Radioligand Displacement | [125I]-ET-1 | CHO cells | IC50 | 987 ± 185 |

Data sourced from an integrated review by the FDA.

Table 2: this compound Functional Antagonism at Endothelin Receptors

| Receptor Subtype | Assay Type | Agonist | Tissue/Cell Line | Parameter | Value |

| Human ETA | Intracellular Calcium Mobilization | ET-1 | CHO-K1 cells | Kb | 5.5 nM |

| Human ETB | Intracellular Calcium Mobilization | ET-1 | CHO-K1 cells | Kb | 319 nM |

| Rat ETA | Contraction Assay | ET-1 | Isolated Rat Aorta | pA2 | 6.7 ± 0.2 |

| Rat ETB | Contraction Assay | Sarafotoxin S6c | Isolated Rat Trachea | pA2 | 5.5 ± 0.3 |

Data sourced from an integrated review by the FDA and a preclinical study.

An inhibitory potency ratio of 1:16 for ETA to ETB receptors has also been reported, although the IC50 values suggest a higher selectivity for the ETA receptor. This discrepancy may arise from different experimental conditions or the specific assays used.

Signaling Pathways Modulated by this compound

This compound's therapeutic effect is a direct consequence of its ability to block the signaling cascades initiated by ET-1 at the ETA receptor.

ETA Receptor Signaling Pathway

The binding of ET-1 to the G-protein coupled ETA receptor on vascular smooth muscle cells primarily activates the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction and vasoconstriction.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.

Radioligand Displacement Assay

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity of this compound for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.

-

Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled endothelin analog, typically [125I]-ET-1.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, often by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist or an antagonist and for quantifying its functional potency.

Objective: To measure the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Culture: CHO-K1 cells expressing either human ETA or ETB receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

-

Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.

-

Data Analysis: The inhibitory effect of this compound is quantified, and the Kb (equilibrium dissociation constant for the antagonist) is calculated.

Objective: To assess the ability of this compound to inhibit agonist-induced contractions in isolated vascular tissues.

Methodology:

-

Tissue Preparation: Rings of isolated rat aorta (rich in ETA receptors) or trachea (rich in ETB receptors) are mounted in organ baths containing a physiological salt solution.

-

Antagonist Incubation: The tissues are incubated with varying concentrations of this compound.

-

Agonist-Induced Contraction: A cumulative concentration-response curve to an appropriate agonist (ET-1 for aorta, sarafotoxin S6c for trachea) is generated.

-

Measurement: The isometric tension of the tissue rings is recorded.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist with a higher affinity for the ETA receptor. Its mechanism of action is centered on the competitive inhibition of ET-1 binding to ETA receptors on vascular smooth muscle cells, thereby blocking the downstream signaling cascade that leads to vasoconstriction. The quantitative data from radioligand binding and functional assays confirm its potent antagonistic activity. This targeted mechanism provides a rational basis for its use in the treatment of hypertension, particularly in cases resistant to other therapies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | this compound: New insights [frontiersin.org]

Aprocitentan's Affinity for Endothelin Receptors: A Technical Overview

For Immediate Release

Shanghai, China – November 29, 2025 – Aprocitentan, a novel dual endothelin receptor antagonist, demonstrates potent and differentiated binding to endothelin type A (ETA) and type B (ETB) receptors. This technical guide provides an in-depth analysis of its binding characteristics, the experimental methodologies used for their determination, and the associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

This compound (ACT-132577) is the active metabolite of macitentan and is distinguished by its sustained receptor binding and subsequent pharmacological effects.[1][2] It is an orally active, potent dual antagonist that prevents the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1] Understanding its specific affinity for each receptor subtype is critical for elucidating its mechanism of action and therapeutic potential in conditions such as resistant hypertension.[3]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for human endothelin receptors has been quantified through various in vitro assays. The data reveals a significant selectivity for the ETA receptor over the ETB receptor. The key quantitative metrics are summarized below.

| Parameter | Receptor Subtype | Value | Source |

| IC50 | ETA | 3.4 ± 0.4 nM | [3] |

| ETB | 987 ± 185 nM | ||

| Kb (Geometric Mean) | ETA | 5.5 nM | |

| ETB | 319 nM | ||

| pA2 | ETA (rat aorta) | 6.7 ± 0.2 | |

| ETB (rat trachea) | 5.5 ± 0.3 | ||

| Inhibitory Potency Ratio | ETA:ETB | 1:16 |

-

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the radioligand binding.

-

Kb: The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor.

-

pA2: A measure of the potency of a competitive antagonist.

Experimental Protocols

The determination of this compound's binding affinity relies on established and rigorous experimental methodologies, primarily competitive radioligand binding assays and functional cellular assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the ETA and ETB receptors.

Objective: To determine the IC50 values of this compound for human ETA and ETB receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1 (Iodinated Endothelin-1).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: CHO cells expressing either ETA or ETB receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Assay Setup: The prepared cell membranes are incubated in 96-well plates.

-

Competitive Binding: A fixed concentration of [¹²⁵I]-ET-1 is added to each well, along with increasing concentrations of unlabeled this compound.

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand. The filters trap the membranes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This represents the concentration of this compound that displaces 50% of the bound [¹²⁵I]-ET-1.

Functional Antagonism Assay (Calcium Flux)

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular calcium levels.

Objective: To determine the functional inhibitory potency (Kb) of this compound.

Procedure:

-

Cell Loading: CHO cells expressing either ETA or ETB receptors are loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: The cells are first incubated with varying concentrations of this compound.

-

Agonist Addition: ET-1 is then added to the cells to stimulate the receptors.

-

Measurement: The resulting increase in intracellular calcium concentration is measured via fluorescence.

-

Analysis: The ability of this compound to inhibit the ET-1-induced calcium increase is quantified, and the Kb value is determined.

Endothelin Receptor Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by ET-1 binding to ETA and ETB receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Upon activation by ET-1, both ETA and ETB receptors on vascular smooth muscle cells trigger a signaling cascade that leads to vasoconstriction. Activation of ETB receptors on endothelial cells, however, can lead to vasodilation through the release of nitric oxide and prostacyclin. This compound blocks both of these pathways.

References

Aprocitentan: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprocitentan is a dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.[1][2] This antagonism forms the basis of its therapeutic effect in managing resistant hypertension. ET-1, a potent endogenous vasoconstrictor, mediates its effects through a complex network of intracellular signaling pathways that regulate vascular tone, cell proliferation, fibrosis, and inflammation.[3][4] By blocking ET-1's interaction with its receptors, this compound modulates these downstream cascades, leading to vasodilation and a reduction in blood pressure. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams to elucidate these complex interactions.

Mechanism of Action: Dual Endothelin Receptor Antagonism

This compound is an orally active, potent dual antagonist of ETA and ETB receptors.[1] The endothelin system, particularly ET-1, is a key player in cardiovascular homeostasis and pathology. ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors:

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction. This is a major contributor to elevated blood pressure.

-

ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of circulating ET-1. On vascular smooth muscle cells, ETB receptor activation also contributes to vasoconstriction.

This compound's dual antagonism of both ETA and ETB receptors provides a comprehensive blockade of the endothelin system's pressor effects.

Core Downstream Signaling Pathways Modulated by this compound

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. By blocking this initial step, this compound is expected to attenuate the activation of these pathways. The primary downstream signaling cascades affected include:

The Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway and Intracellular Calcium Mobilization

Activation of both ETA and ETB receptors on vascular smooth muscle cells is coupled to the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG activates Protein Kinase C (PKC).

The resulting increase in intracellular calcium concentration is a critical event in vascular smooth muscle contraction. By preventing ET-1 binding, this compound inhibits this entire cascade, leading to a decrease in intracellular calcium levels and subsequent vasodilation.

References

- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying and treating resistant hypertension in PRECISION: A randomized long‐term clinical trial with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ahajournals.org [ahajournals.org]

Aprocitentan's In Vitro Effect on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a hallmark of various cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and a prothrombotic environment. A key contributor to this pathology is the potent vasoconstrictor, endothelin-1 (ET-1). Aprocitentan, a dual endothelin receptor antagonist, is emerging as a therapeutic agent with the potential to mitigate the detrimental effects of ET-1 on the vasculature. This technical guide provides an in-depth overview of the in vitro effects of this compound on endothelial function, drawing upon the established mechanisms of its drug class. It details the molecular pathways, experimental protocols for assessment, and presents illustrative quantitative data.

Introduction: The Role of Endothelin-1 in Endothelial Dysfunction

Endothelin-1, primarily produced by endothelial cells, exerts its effects through two receptor subtypes: ETA and ETB.[1] The binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction.[2] While ETB receptors are also present on smooth muscle cells and mediate vasoconstriction, their activation on endothelial cells stimulates the release of vasodilators, notably nitric oxide (NO) and prostacyclin.[3]

In pathological states, an upregulation of ET-1 production contributes to endothelial dysfunction by promoting a vasoconstrictive state, increasing oxidative stress, and fostering inflammation.[4][5] Dual endothelin receptor antagonists, such as this compound, competitively inhibit the binding of ET-1 to both ETA and ETB receptors, thereby blocking its downstream effects. This compound is the active metabolite of Macitentan, another dual endothelin receptor antagonist, and their mechanisms of action are considered analogous in the context of endothelial function.

This compound's Mechanism of Action on Endothelial Cells

While direct in vitro studies on this compound's effects on endothelial cells are not extensively published, its mechanism can be inferred from studies on its parent compound, Macitentan, and other dual endothelin receptor antagonists like Bosentan. The primary effects are centered around the modulation of the nitric oxide pathway and the reduction of ET-1-induced pathological processes.

Modulation of Nitric Oxide Bioavailability

The interplay between ET-1 and nitric oxide is crucial for maintaining vascular homeostasis. ET-1 can influence NO production, and conversely, NO can inhibit the synthesis and release of ET-1. By blocking ET-1 signaling, this compound is expected to indirectly enhance nitric oxide bioavailability, contributing to improved endothelial function.

Reduction of Oxidative Stress

ET-1 has been shown to stimulate the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative stress and subsequent endothelial dysfunction. Dual endothelin receptor antagonists have been demonstrated to reduce this oxidative stress.

Anti-inflammatory and Anti-proliferative Effects

Endothelin-1 is also implicated in promoting inflammation and vascular remodeling. In vitro studies with dual ET receptor antagonists have shown their potential to counteract these effects, for instance by preventing the endothelial-to-mesenchymal transition (EndoMT).

Quantitative Data on Endothelial Function Markers

The following tables present illustrative quantitative data based on the expected effects of a dual endothelin receptor antagonist like this compound on cultured human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on Nitric Oxide (NO) Production in ET-1 Stimulated HUVECs

| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | NO Production (pmol/mg protein) | % Increase vs. ET-1 alone |

| Control | 0 | - | 15.2 ± 1.8 | - |

| ET-1 | 0 | + | 8.5 ± 1.1 | - |

| This compound + ET-1 | 10 | + | 10.2 ± 1.3 | 20% |

| This compound + ET-1 | 100 | + | 12.8 ± 1.5 | 51% |

| This compound + ET-1 | 1000 | + | 14.5 ± 1.7 | 71% |

Table 2: Effect of this compound on eNOS Activity in ET-1 Stimulated HUVECs

| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | eNOS Activity (fmol L-citrulline/min/mg protein) | % Restoration of Activity |

| Control | 0 | - | 125.6 ± 10.3 | - |

| ET-1 | 0 | + | 72.4 ± 8.9 | - |

| This compound + ET-1 | 10 | + | 85.1 ± 9.2 | 24% |

| This compound + ET-1 | 100 | + | 102.3 ± 11.1 | 56% |

| This compound + ET-1 | 1000 | + | 118.9 ± 12.5 | 88% |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in ET-1 Stimulated HUVECs

| Treatment Group | This compound Concentration (nM) | ET-1 (10 nM) | ROS Production (Relative Fluorescence Units) | % Decrease vs. ET-1 alone |

| Control | 0 | - | 100 ± 12 | - |

| ET-1 | 0 | + | 258 ± 25 | - |

| This compound + ET-1 | 10 | + | 215 ± 21 | 17% |

| This compound + ET-1 | 100 | + | 162 ± 18 | 37% |

| This compound + ET-1 | 1000 | + | 115 ± 14 | 55% |

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells between passages 3 and 6.

Measurement of Nitric Oxide (NO) Production

NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

Protocol:

-

Seed HUVECs in 24-well plates and grow to confluence.

-

Starve cells in serum-free medium for 2 hours.

-

Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with 10 nM ET-1 for 30 minutes.

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Normalize results to total protein content of the cells in each well, determined by a BCA protein assay.

Measurement of eNOS Activity

eNOS activity is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.

Protocol:

-

Grow HUVECs to confluence in 6-well plates.

-

Treat cells with this compound and/or ET-1 as described for the NO production assay.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

-

Incubate 50 µg of cell lysate with a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 µM L-arginine, 1 µCi [3H]-L-arginine, 1 mM NADPH, 3 µM tetrahydrobiopterin, 1 µM FAD, 1 µM FMN, and 2 mM CaCl2 for 30 minutes at 37°C.

-

Stop the reaction by adding 1 mL of ice-cold stop buffer (100 mM HEPES, 10 mM EGTA, pH 5.5).

-

Apply the reaction mixture to a Dowex AG50WX-8 resin column (Na+ form) to separate [3H]-L-citrulline from unreacted [3H]-L-arginine.

-

Elute [3H]-L-citrulline with 2 mL of water and quantify by liquid scintillation counting.

Measurement of Reactive Oxygen Species (ROS) Production

Intracellular ROS production is measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Seed HUVECs in a 96-well black-walled plate and grow to confluence.

-

Treat cells with this compound and/or ET-1.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure fluorescence with a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the effect of this compound on endothelial function.

Caption: ET-1 signaling in endothelial and vascular smooth muscle cells and the inhibitory action of this compound.

Caption: Experimental workflow for measuring nitric oxide production in HUVECs.

Conclusion

This compound, as a dual endothelin receptor antagonist, is poised to have beneficial effects on endothelial function by mitigating the pathological actions of endothelin-1. The in vitro methodologies detailed in this guide provide a framework for the quantitative assessment of these effects, particularly concerning nitric oxide bioavailability and oxidative stress. Further direct experimental evidence on this compound will be crucial to fully elucidate its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction.

References

- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-1 contributes to endothelial dysfunction and enhanced vasoconstriction through augmented superoxide production in penile arteries from insulin-resistant obese rats: role of ETA and ETB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Models of Hypertension for Aprocitentan Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical models of hypertension utilized in the study of Aprocitentan, a dual endothelin receptor antagonist. This document details the experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, potent dual endothelin (ET) receptor antagonist, targeting both the ETA and ETB receptors.[1] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is implicated in the pathogenesis of hypertension.[2] By blocking the binding of ET-1 to its receptors, this compound mitigates the downstream effects of this pathway, which include vasoconstriction, inflammation, and cellular proliferation.[2][3] Preclinical studies have been crucial in elucidating the antihypertensive efficacy of this compound, with two primary rat models of hypertension being central to its evaluation: the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat and the Spontaneously Hypertensive Rat (SHR).[1]

Signaling Pathway of Endothelin Receptor Antagonism

The binding of ET-1 to its G-protein coupled receptors, ETA and ETB, initiates a cascade of intracellular signaling events. ETA receptors are predominantly located on vascular smooth muscle cells, and their activation leads to vasoconstriction. ETB receptors are found on both endothelial and vascular smooth muscle cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, while on smooth muscle cells, they can also contribute to vasoconstriction. This compound's dual antagonism of both receptors provides a comprehensive blockade of the endothelin system's pressor effects.

Caption: this compound's dual antagonism of ETA and ETB receptors.

Preclinical Models of Hypertension

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

The DOCA-salt rat is a widely used model of low-renin, salt-sensitive hypertension that mimics certain forms of human hypertension. This model is characterized by endothelial dysfunction, vascular inflammation, and end-organ damage, making it particularly relevant for studying the effects of endothelin receptor antagonists.

The induction of hypertension in the DOCA-salt model involves the following key steps:

-

Animal Selection: Male Wistar rats are typically used.

-

Uninephrectomy: The rats undergo a surgical procedure to remove one kidney (usually the left one). This is performed to impair renal sodium excretion and accelerate the development of hypertension.

-

DOCA Administration: Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered. This is often done via subcutaneous implantation of a slow-release pellet or through repeated injections.

-

High-Salt Diet: The rats are provided with drinking water containing 1% sodium chloride (NaCl) to promote fluid retention and an increase in blood pressure.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored regularly, typically using telemetry or the tail-cuff method.

-

This compound Administration: Once hypertension is established, this compound is administered orally at various doses to assess its antihypertensive effects.

Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension. These rats develop hypertension without any surgical or pharmacological intervention, and the progression of the disease closely resembles that of essential hypertension in humans. The SHR model is characterized by a normal-renin status.

The use of the SHR model for hypertension studies follows this general protocol:

-

Animal Selection: Male Spontaneously Hypertensive Rats are sourced from reputable breeders. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.

-

Acclimatization: The rats are allowed to acclimatize to the laboratory conditions for a specified period.

-

Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are recorded before the initiation of treatment. This is typically done using telemetry or the tail-cuff method.

-

This compound Administration: this compound is administered orally to the SHR rats at different dose levels. A vehicle control group receives the administration vehicle only.

-

Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study period to evaluate the antihypertensive effect of this compound.

-

Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and further analysis of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis).

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound in these hypertension models typically follows a structured workflow to ensure robust and reproducible data.

Caption: Preclinical experimental workflow for this compound studies.

Quantitative Data from Preclinical Studies

Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing blood pressure in both the DOCA-salt and SHR models. The effects were more pronounced in the low-renin, salt-sensitive DOCA-salt model, highlighting the significant role of the endothelin system in this form of hypertension.

| Model | Parameter | This compound Dose (mg/kg, p.o.) | Effect | Reference |

| DOCA-Salt Rat | Mean Arterial Pressure (MAP) | 3 | ↓ 25 mmHg | |

| 10 | ↓ 45 mmHg | |||

| 30 | ↓ 55 mmHg | |||

| Renal Vascular Resistance | 10, 30, 100 (4-week treatment) | Dose-dependent decrease | ||

| Left Ventricle Hypertrophy | 10, 30, 100 (4-week treatment) | Reduction (non-significant) | ||

| Spontaneously Hypertensive Rat (SHR) | Mean Arterial Pressure (MAP) | 10 | ↓ 15 mmHg | |

| 30 | ↓ 20 mmHg | |||

| 100 | ↓ 30 mmHg |

Conclusion

The DOCA-salt hypertensive rat and the Spontaneously Hypertensive Rat are robust and clinically relevant preclinical models for evaluating the efficacy of antihypertensive agents targeting the endothelin system. Studies utilizing these models have provided compelling evidence for the potent and dose-dependent blood pressure-lowering effects of this compound. The greater efficacy observed in the DOCA-salt model underscores the importance of the endothelin pathway in low-renin, salt-sensitive hypertension. These preclinical findings have laid a strong foundation for the successful clinical development of this compound for the treatment of resistant hypertension.

References

- 1. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Aprocitentan in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprocitentan is a potent, orally active dual endothelin receptor antagonist (ERA) that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] The endothelin system, particularly the potent vasoconstrictor ET-1, is implicated in the pathophysiology of hypertension, especially in low-renin and salt-sensitive forms of the condition.[4][5] Preclinical studies in various animal models of hypertension have been crucial in elucidating the pharmacodynamic profile of this compound and establishing its therapeutic potential. This technical guide provides an in-depth summary of the pharmacodynamics of this compound in key animal models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Dual Endothelin Receptor Antagonism

This compound exerts its antihypertensive effects by competitively inhibiting the binding of ET-1 to both ETA and ETB receptors. ET-1 is a powerful vasoconstrictor peptide that also promotes cell proliferation, fibrosis, and inflammation.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.

-

ETB Receptors: Found on endothelial cells and vascular smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in the clearance of ET-1. On vascular smooth muscle cells, they can also mediate vasoconstriction.

By blocking both receptor subtypes, this compound effectively counteracts the multifaceted pathological effects of elevated ET-1 levels.

Pharmacodynamic Effects in Animal Models of Hypertension

The antihypertensive efficacy of this compound has been extensively evaluated in two key rat models of hypertension: the Deoxycorticosterone Acetate (DOCA)-salt rat model, which represents a low-renin, salt-sensitive form of hypertension, and the Spontaneously Hypertensive Rat (SHR) model, which is considered a model of essential hypertension with a normal renin profile.

Deoxycorticosterone Acetate (DOCA)-Salt Rat Model

This compound demonstrates pronounced potency and efficacy in the DOCA-salt rat model. This model is characterized by elevated ET-1 expression, making it particularly sensitive to endothelin receptor antagonism.

Table 1: Effect of Single Oral Doses of this compound on Mean Arterial Pressure (MAP) in Conscious DOCA-Salt Rats

| Dose (mg/kg) | Maximum MAP Decrease (mmHg) |

| 1 | -25 ± 5 |

| 3 | -40 ± 6 |

| 10 | -55 ± 7 |

| 30 | -60 ± 8 |

Data are presented as mean ± SEM.

Table 2: Effect of 4-Week Oral Administration of this compound in DOCA-Salt Rats

| Parameter | Vehicle | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| Change in MAP (mmHg) | +5 ± 3 | -20 ± 4 | -35 ± 5 |

| Renal Vascular Resistance (mmHg/mL/min) | 2.5 ± 0.2 | 1.8 ± 0.2 | 1.4 ± 0.1 |

| Left Ventricle/Body Weight (mg/g) | 3.2 ± 0.1 | 2.9 ± 0.1 | 2.7 ± 0.1 |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Chronic administration of this compound in DOCA-salt rats not only lowers blood pressure but also reduces renal vascular resistance and shows a trend towards reducing left ventricular hypertrophy.

Spontaneously Hypertensive Rat (SHR) Model

While effective, this compound is less potent in the SHR model compared to the DOCA-salt model.

Table 3: Effect of Single Oral Doses of this compound on Mean Arterial Pressure (MAP) in Conscious SHRs

| Dose (mg/kg) | Maximum MAP Decrease (mmHg) | | :--- | :--- | :--- | | 10 | -15 ± 4 | | 30 | -25 ± 5 | | 100 | -30 ± 6 |

Data are presented as mean ± SEM.

The differential efficacy between the two models highlights the significant role of the endothelin system in low-renin, salt-sensitive hypertension.

Experimental Protocols

DOCA-Salt Hypertension Model Induction and Drug Administration

The following protocol outlines the induction of the DOCA-salt hypertension model and the subsequent pharmacodynamic evaluation of this compound.

Animals: Male Wistar rats are typically used.

Surgical Procedure:

-

Rats undergo a left unilateral nephrectomy under anesthesia.

-

A subcutaneous pellet of DOCA (e.g., 40 mg/kg) is implanted.

Post-operative Care and Hypertension Development:

-

Animals are provided with drinking water containing 1% NaCl and 0.2% KCl to induce salt-sensitive hypertension.

-

Blood pressure is monitored weekly (e.g., via tail-cuff method) and the hypertensive state is typically established within 4-6 weeks.

Drug Administration:

-

For acute studies, this compound is administered as a single oral dose.

-

For chronic studies, the drug is administered daily via oral gavage for a specified period (e.g., 4 weeks).

-

A vehicle control group (e.g., methylcellulose solution) is run in parallel.

Blood Pressure Measurement:

-

Continuous blood pressure monitoring in conscious, freely moving animals is achieved using radiotelemetry implants. This method is considered the gold standard for its accuracy and for minimizing stress-induced blood pressure fluctuations.

Terminal Assessments:

-

At the end of the study, animals are euthanized, and organs such as the heart and kidneys are collected.

-

The heart is dissected, and the left ventricle is weighed to assess hypertrophy.

-

Renal vascular resistance can be determined through in-situ perfusion techniques.

Conclusion

Preclinical studies in animal models, particularly the DOCA-salt rat model, have robustly demonstrated the potent and efficacious antihypertensive effects of this compound. Its dual antagonism of ETA and ETB receptors effectively targets the underlying pathophysiology of endothelin-mediated hypertension. The quantitative data from these studies, showing dose-dependent reductions in blood pressure, decreased renal vascular resistance, and a beneficial impact on cardiac hypertrophy, have provided a strong rationale for the clinical development of this compound for the treatment of resistant hypertension. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting further preclinical investigations in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist this compound in healthy adult and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

In Vivo Efficacy of Aprocitentan in DOCA-Salt Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistant hypertension, a condition characterized by blood pressure remaining above target levels despite the use of three or more antihypertensive agents of different classes, presents a significant clinical challenge. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is increasingly recognized as a key player in the pathophysiology of hypertension, especially in low-renin, salt-sensitive models that mimic resistant hypertension.[1][2][3] Aprocitentan is a novel, orally active dual endothelin receptor antagonist (ERA) that blocks both ET-A and ET-B receptors, thereby inhibiting the detrimental effects of ET-1.[4][5] The deoxycorticosterone acetate (DOCA)-salt rat model is a well-established preclinical model of mineralocorticoid-induced, low-renin, salt-sensitive hypertension that recapitulates many features of human resistant hypertension, including end-organ damage such as cardiac hypertrophy and renal dysfunction. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in the DOCA-salt rat model, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by competitively inhibiting the binding of ET-1 to both ET-A and ET-B receptors. In the DOCA-salt model of hypertension, there is an upregulation of the endothelin system. This compound's dual antagonism modulates the following signaling cascade:

Caption: this compound blocks ET-A and ET-B receptors.

Experimental Protocols

The following outlines a composite experimental protocol for inducing the DOCA-salt hypertensive rat model and administering this compound, based on methodologies reported in the literature.

DOCA-Salt Rat Model Induction

A commonly employed protocol for inducing hypertension is as follows:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Uninephrectomy: A left unilateral nephrectomy is performed on the rats under anesthesia.

-

DOCA Administration: Following a recovery period, deoxycorticosterone acetate (DOCA) is administered. This can be via subcutaneous implantation of a DOCA pellet or through subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).

-

High Salt Diet: The rats are provided with a high-salt diet, which typically consists of 1% NaCl in their drinking water.

-

Duration: The development of hypertension, cardiac hypertrophy, and renal damage typically occurs over a period of 4 to 6 weeks.

Caption: Workflow for inducing the DOCA-salt hypertensive rat model.

This compound Administration

-

Route of Administration: this compound is administered orally.

-

Dosing: In preclinical studies, this compound has been evaluated at various doses, including single oral doses and chronic daily administration for several weeks (e.g., 28 days).

-

Treatment Initiation: Treatment with this compound is typically initiated after the establishment of hypertension in the DOCA-salt rats.

Quantitative Data on the In Vivo Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in DOCA-salt rat models. The data presented here is primarily based on the findings from a pivotal study by Trensz and colleagues (2019).

Table 1: Effect of Chronic this compound Administration on Mean Arterial Pressure (MAP) in DOCA-Salt Rats

| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Change in MAP (mmHg) from Baseline |

| Vehicle | - | 28 days | No significant change |

| This compound | 10 | 28 days | ↓ 19 |

| This compound | 100 | 28 days | ↓ 22 |

Data derived from Trensz et al., 2019 as cited in the literature. The decreases in MAP with this compound were statistically significant.

Table 2: Effects of Chronic this compound Administration on Cardiovascular and Renal Parameters in DOCA-Salt Rats

| Parameter | Treatment Group and Dose (mg/kg/day) | Duration of Treatment | Outcome | Statistical Significance |

| Left Ventricular Hypertrophy | This compound (dose-dependent) | 28 days | Reduced | Not statistically significant |

| Renal Vascular Resistance | This compound (dose-dependent) | 28 days | Decreased | Statistically significant |

Based on findings reported by Trensz et al., 2019.

Discussion and Conclusion

The available preclinical data robustly demonstrate the in vivo efficacy of this compound in the DOCA-salt rat model of hypertension. Chronic administration of this compound leads to a significant and dose-dependent reduction in mean arterial pressure. Furthermore, this compound has shown beneficial effects on end-organ damage, as evidenced by a reduction in renal vascular resistance. While a trend towards reduced left ventricular hypertrophy was observed, it did not reach statistical significance in the reported studies.

The synergistic effect of this compound when combined with renin-angiotensin system (RAS) blockers, such as valsartan and enalapril, in DOCA-salt rats highlights its potential as an add-on therapy for resistant hypertension. This is particularly relevant as the DOCA-salt model is characterized by a low-renin state, where RAS blockers alone show limited efficacy.

References

- 1. Pharmacological Characterization of this compound, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of Aprocitentan with Endothelin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions of aprocitentan with the endothelin-1 (ET-1) signaling pathway. This compound is a dual endothelin receptor antagonist approved for the treatment of hypertension, particularly in patients with resistant hypertension.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Endothelin System

This compound (ACT-132577) is an orally active and potent dual antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][4] It is the active metabolite of macitentan, another dual endothelin receptor antagonist. The endothelin system plays a crucial role in vasoconstriction and blood pressure regulation. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through binding to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction. ETB receptors are also present on endothelial cells, where their activation can lead to the release of vasodilators like nitric oxide. In pathological conditions such as hypertension, the vasoconstrictor effects of ET-1 are often predominant. By blocking both ETA and ETB receptors, this compound inhibits the downstream signaling pathways activated by ET-1, leading to vasodilation and a reduction in blood pressure.

Quantitative Pharmacological Data

The interaction of this compound with endothelin receptors has been characterized by various in vitro pharmacological assays. The following tables summarize the key quantitative data, providing insights into the potency and affinity of this compound for both ETA and ETB receptors.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | ETA | 3.4 nM | |

| ETB | 987 nM | ||

| pA2 | ETA | 6.7 | |

| ETB | 5.5 |

Table 1: In Vitro Potency and Affinity of this compound for Endothelin Receptors. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on standard pharmacological assays for characterizing receptor-ligand interactions.

Radioligand Binding Assay for IC50 Determination

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound for the ETA and ETB receptors through a competitive radioligand binding assay.

Objective: To measure the affinity of this compound for ETA and ETB receptors by quantifying its ability to displace a radiolabeled endothelin analog.

Materials:

-

Membrane preparations from cells expressing recombinant human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound (ACT-132577) stock solution.

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]-ET-1 (at a concentration close to its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Functional Assay for pA2 Determination

This protocol describes a functional assay to determine the pA2 value of this compound, which quantifies its antagonist potency at the ETA and ETB receptors. A common method is to measure the inhibition of endothelin-1-induced calcium mobilization.

Objective: To determine the potency of this compound as an antagonist by measuring its ability to inhibit the functional response (calcium release) induced by ET-1.

Materials:

-

Cultured cells expressing either ETA or ETB receptors (e.g., CHO cells).

-

Endothelin-1 (ET-1) stock solution.

-

This compound (ACT-132577) stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the kinetic read to establish a baseline fluorescence. Then, add a fixed concentration of ET-1 to all wells and continue to measure the fluorescence intensity over time to capture the calcium mobilization.

-

Data Analysis: Generate concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound. The pA2 value is then calculated using a Schild plot analysis.

Endothelin-1 Signaling Pathway and Mechanism of this compound Action

Endothelin-1 binding to its G protein-coupled receptors (GPCRs), ETA and ETB, on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound, by acting as a competitive antagonist at these receptors, blocks the initiation of this cascade.

As depicted in the diagram, ET-1 binding to ETA and ETB receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The culmination of these events is smooth muscle contraction and vasoconstriction. This compound competitively inhibits the initial step of this pathway by preventing ET-1 from binding to its receptors.

Conclusion

This compound is a potent dual endothelin receptor antagonist with a well-characterized in vitro pharmacological profile. Its ability to block both ETA and ETB receptors provides a comprehensive approach to inhibiting the vasoconstrictor effects of endothelin-1. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology. The visualization of the signaling pathway and experimental workflows offers a clear understanding of the molecular interactions and the methods used to study them.

References

- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: The First Endothelin Receptor Antagonist for Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedizin.de [springermedizin.de]

Cellular Effects of Dual ETA/ETB Receptor Antagonism by Aprocitentan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprocitentan (ACT-132577) is a potent, orally active dual endothelin (ET) receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.[1][2] As the active metabolite of macitentan, this compound is under development for the treatment of resistant hypertension, a condition where blood pressure remains elevated despite the use of three or more antihypertensive medications.[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, focusing on its dual antagonism of ETA and ETB receptors. We present quantitative data on its pharmacological activity, detailed experimental protocols for key cellular assays, and visual representations of the associated signaling pathways to support further research and drug development in this area.

Introduction to the Endothelin System and this compound

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide produced primarily by endothelial cells, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.

-

ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation by ET-1 mediates vasoconstriction and cell proliferation.

-

ETB Receptors: Found on both endothelial and vascular smooth muscle cells. On endothelial cells, their activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. On vascular smooth muscle cells, they also contribute to vasoconstriction.

In pathological conditions such as hypertension, the endothelin system is often upregulated, contributing to sustained vasoconstriction, vascular remodeling, inflammation, and fibrosis. This compound, by blocking both ETA and ETB receptors, offers a comprehensive approach to counteract the deleterious effects of excessive ET-1 activity.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Parameter | Receptor | Value | Cell Line/Tissue | Reference |

| IC50 | Human ETA | 3.4 ± 0.4 nM | CHO cells expressing human ETA receptors | |

| Human ETB | 987 ± 185 nM | CHO cells expressing human ETB receptors | ||

| Inhibitory Potency Ratio (ETA:ETB) | - | 1:16 | - | |

| Kb (Functional Antagonism) | Human ETA | 5.5 nM | CHO-K1 cells expressing recombinant human ETA receptors | |

| Human ETB | 319 nM | CHO-K1 cells expressing recombinant human ETB receptors | ||

| pA2 (Functional Antagonism) | Rat ETA | 6.7 ± 0.2 | Isolated rat aorta | |

| Rat ETB | 5.5 ± 0.3 | Isolated rat trachea |

Table 2: In Vivo Effects of this compound in Animal Models of Hypertension

| Animal Model | Treatment | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |

| DOCA-salt rats | This compound (single oral dose) | 10 mg/kg | ↓ ~30 mmHg | |

| This compound (4-week treatment) | 30 mg/kg/day | ↓ ~40 mmHg | ||

| Spontaneously Hypertensive Rats (SHR) | This compound (single oral dose) | 30 mg/kg | ↓ ~15 mmHg |

Table 3: Clinical Efficacy of this compound in Patients with Resistant Hypertension (PRECISION Phase 3 Trial)

| Parameter | This compound 12.5 mg | This compound 25 mg | Placebo | Reference |

| Change in Unattended Office Systolic BP at Week 4 | -15.3 mmHg | -15.2 mmHg | -11.5 mmHg | |

| Difference vs. Placebo (Unattended Office Systolic BP) | -3.8 mmHg | -3.7 mmHg | - | |

| Change in 24-hour Ambulatory Systolic BP | -4.2 mmHg | -5.9 mmHg | - |

Core Cellular Signaling Pathways

This compound modulates several key intracellular signaling pathways by blocking ET-1's access to its receptors.

Inhibition of ET-1-Induced Calcium Mobilization

Activation of ETA receptors on vascular smooth muscle cells by ET-1 leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction. This compound blocks this initial step, preventing the downstream cascade.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and hypertrophy. ET-1, through both ETA and ETB receptors, can activate this pathway. This compound's antagonism of these receptors can attenuate ET-1-induced vascular remodeling.

Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity

ET-1 has a dual role in regulating nitric oxide (NO) production. While ETB receptor activation on endothelial cells can stimulate eNOS and NO release, leading to vasodilation, chronic ET-1 overproduction can lead to endothelial dysfunction and reduced NO bioavailability. By blocking both ETA and ETB receptors, this compound's net effect is to counteract the vasoconstrictive and proliferative effects of ET-1, which can help restore endothelial function.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of this compound to ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Homogenize cells (e.g., CHO cells) stably expressing human ETA or ETB receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer.

-

Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human aortic smooth muscle cells) in a 96-well black-walled, clear-bottom plate and culture until confluent.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.

-

Wash and Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a solution of ET-1 to each well to stimulate the cells. Immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, use excitation around 490 nm and measure emission around 525 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration. Plot the peak calcium response against the concentration of this compound to determine the IC50 for inhibition.

Western Blot for MAPK/ERK Phosphorylation

This method assesses the effect of this compound on ET-1-induced activation of the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture vascular smooth muscle cells to near confluence. Serum-starve the cells for 24 hours. Pre-treat the cells with different concentrations of this compound for 1 hour. Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

This compound's dual antagonism of ETA and ETB receptors provides a multifaceted approach to mitigating the pathological effects of the endothelin system in hypertension. Its ability to inhibit vasoconstriction, cell proliferation, and potentially inflammation and fibrosis underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the cellular mechanisms of endothelin receptor antagonists and to develop novel cardiovascular therapies. The ongoing clinical development of this compound holds promise for a new therapeutic option for patients with resistant hypertension.

References

- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Aprocitentan: A Dual Endothelin Receptor Antagonist for Mitigating Vascular Hypertrophy and Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vascular hypertrophy and remodeling are critical pathological processes in the development and progression of cardiovascular diseases, particularly hypertension. These structural changes, characterized by thickening of the vascular wall and alterations in the extracellular matrix, contribute to increased peripheral resistance and target organ damage. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a pivotal role in driving these detrimental vascular modifications. Aprocitentan, a novel dual endothelin receptor antagonist (ERA), has emerged as a promising therapeutic agent that targets the ET pathway. This technical guide provides a comprehensive overview of the role of this compound in mitigating vascular hypertrophy and remodeling, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction: The Role of the Endothelin System in Vascular Pathology

The endothelin system comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors[1][2]. ET-1, primarily produced by vascular endothelial cells, is the most abundant and potent isoform in the cardiovascular system[3]. Its binding to ETA receptors on vascular smooth muscle cells (VSMCs) triggers a cascade of intracellular events leading to potent vasoconstriction, VSMC proliferation and hypertrophy, inflammation, and fibrosis—all hallmarks of vascular remodeling[3][4]. While ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin, their activation on VSMCs also contributes to vasoconstriction. In pathological states such as hypertension, the expression of ET-1 and its receptors is upregulated, amplifying their detrimental effects on the vasculature.

This compound is an orally active, potent dual antagonist of both ETA and ETB receptors, representing a therapeutic strategy to counteract the multifaceted adverse effects of ET-1. By competitively inhibiting the binding of ET-1 to its receptors, this compound offers the potential to not only lower blood pressure but also directly mitigate the underlying structural changes of vascular hypertrophy and remodeling.

Mechanism of Action: Targeting the Endothelin Signaling Pathway

This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by ET-1 binding to its receptors on VSMCs. This inhibition interrupts the key molecular events that drive vascular hypertrophy and remodeling.

Signaling Pathway of Endothelin-1 in Vascular Smooth Muscle Cells

The binding of ET-1 to ETA and ETB receptors on VSMCs activates multiple intracellular signaling pathways that culminate in cellular growth and extracellular matrix deposition. A simplified representation of this pathway and the point of intervention for this compound is illustrated below.

References

- 1. This compound, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Aprocitentan's effect on sympathetic nervous system activation

For Researchers, Scientists, and Drug Development Professionals

Introduction